3,5-Difluorobenzylzinc bromide

Catalog No.
S3329940
CAS No.
308796-30-7
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzylzinc bromide

CAS Number

308796-30-7

Product Name

3,5-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1,3-difluoro-5-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

HUTYJRVTQJKGIO-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br
3,5-Difluorobenzylzinc bromide [DFBZnBr] is an organozinc compound which has gained significant attention in the field of scientific research and industry due to its unique physical, chemical and biological properties. This paper provides a comprehensive review of DFBZnBr, focusing on its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
DFBZnBr is an organometallic compound that is commonly used as a reagent in organic synthesis reactions. It is a white or yellowish powder that is soluble in organic solvents like diethyl ether and dichloromethane but has limited solubility in water. The compound is highly reactive towards electrophilic species and can be used in a wide range of organic reactions such as Suzuki coupling, Sonogashira coupling, Negishi coupling, and Heck coupling.
DFBZnBr has unique physical and chemical properties that make it a preferred reagent in organic synthesis reactions. The compound has a melting point of 126-129°C and a boiling point above 150°C. Its molecular weight is 248.99 g/mol, and it has a molecular formula of C7H5BrF2Zn. The compound has a density of 1.976 g/cm3, and its refractive index is 1.53.
of new DFBZnBr derivatives with improved physical and chemical properties.
4. Exploration of the compound's potential as a catalyst in organic reactions.
5. Use of DFBZnBr in the synthesis of chiral compounds.
6. Investigation of the compound's potential as an anti-inflammatory agent.
7. Development of methods for the large-scale production of DFBZnBr.
8. Improvement of the compound's solubility in water.
9. Examination of the compound's potential as an antibacterial agent.
10. Exploration of DFBZnBr's potential as a flame retardant.
used for DFBZnBr include NMR spectroscopy, IR spectroscopy, X-ray crystallography, and mass spectrometry. NMR spectroscopy is used to determine the purity of DFBZnBr and to confirm the presence of functional groups in the compound. IR spectroscopy is used to identify the type of functional groups present in the compound. X-ray crystallography is used to determine the crystal structure of DFBZnBr. Mass spectrometry is used to determine the molecular weight of DFBZnBr and to determine the purity of the compound.
DFBZnBr has been shown to have potential anti-cancer properties due to its ability to inhibit histone deacetylases, which are enzymes that play a role in the development of cancer. In addition, DFBZnBr has also been shown to have anti-inflammatory and antibacterial properties.
DFBZnBr is generally considered to be safe for use in scientific experiments, provided that appropriate safety precautions are taken. Toxic effects of DFBZnBr on humans have not been reported.
DFBZnBr has numerous applications in scientific experiments. It can be used in organic synthesis reactions such as Suzuki coupling, Sonogashira coupling, Negishi coupling, and Heck coupling. It can also be used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
The current state of research on DFBZnBr is focused on exploring its potential applications in various fields of research and industry, including organic synthesis, pharmaceuticals, and agrochemicals. Researchers are also investigating the compound's anti-cancer, anti-inflammatory and antibacterial properties.
DFBZnBr has potential implications in various fields of research and industry. In the field of organic synthesis, the compound can be used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In the field of pharmaceuticals, DFBZnBr has potential applications as an anti-cancer agent, while in the field of agrochemicals, it can be used as a pesticide or herbicide.
DFBZnBr has some limitations, including its limited solubility in water and its high reactivity towards electrophilic species. Future research on DFBZnBr should focus on exploring its potential as an anti-cancer agent, as well as its applications in various fields of research and industry. Additionally, research should also focus on developing more efficient and cost-effective methods for the synthesis of DFBZnBr.
1. Further investigation into the anti-cancer properties of DFBZnBr and its mechanism of action.
2. Testing the compound's safety and efficacy in animal models.
3.

Dates

Modify: 2023-08-19

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